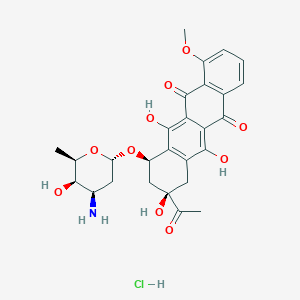

Daunorubicin hydrochloride

概要

説明

Daunorubicin hydrochloride is an anthracycline aminoglycoside used primarily as a chemotherapy medication. It is derived from the bacterium Streptomyces peucetius and is used to treat various types of cancer, including acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia . This compound is known for its potent antineoplastic properties, which inhibit the growth and proliferation of cancer cells.

準備方法

Synthetic Routes and Reaction Conditions: Daunorubicin hydrochloride is synthesized through a series of chemical reactions involving the modification of its daunosamine moiety. The synthetic process often includes alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . The preparation of daunorubicin derivatives involves hydrolysis of the parent molecule to yield aglycon and daunosamine, followed by synthetic transformations and final assembly into the target molecule .

Industrial Production Methods: Industrial production of this compound typically involves extraction from fermentation broths, followed by evaporation of the extract and purification of the crude product using chromatography. The chromatography process utilizes a column containing silica gel as the adsorbent and a mixture of chloroform and methanol containing formic acid as the eluent .

化学反応の分析

Types of Reactions: Daunorubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-phosphorylation of daunorubicin, which involves synthetic approaches to obtain daunorubicin derivatives containing azide and propargyl fragments .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphonate and bisphosphonate derivatives, which are obtained through methods such as click chemistry and direct amidation . These reactions often require specific conditions, such as the presence of formic acid in the eluent during chromatography .

Major Products Formed: The major products formed from the chemical reactions of this compound include various daunorubicin derivatives, such as phosphonate and bisphosphonate derivatives. These derivatives are synthesized to enhance the compound’s cytotoxicity and therapeutic efficacy .

科学的研究の応用

Clinical Applications

Daunorubicin hydrochloride is predominantly indicated for:

- Acute Lymphoblastic Leukemia (ALL) : It is effective in both adults and children, often used in combination with other agents to enhance remission rates. Studies show that daunorubicin significantly increases the complete remission rate when combined with vincristine and prednisone, achieving rates from 47% to 83% in adults .

- Acute Myeloid Leukemia (AML) : The drug is utilized as a remission induction therapy, either alone or in combination with cytarabine. In adult patients, it can achieve a complete remission rate of 40-50% as a single agent, which can increase to 53-65% when used with cytarabine .

- Chronic Myelogenous Leukemia (CML) : Daunorubicin has been shown to be effective in treating the blastic phase of this disease .

- Kaposi's Sarcoma : It has also been applied in cases of Kaposi's sarcoma, particularly in patients with compromised immune systems .

- Neuroblastoma : Daunorubicin is part of the treatment regimen for neuroblastoma, especially in pediatric cases .

Pharmacokinetics and Mechanism of Action

Daunorubicin exerts its anti-cancer effects by intercalating DNA, thereby inhibiting topoisomerase II activity, which is crucial for DNA replication and transcription. This leads to apoptosis of rapidly dividing cancer cells. The pharmacokinetics of daunorubicin demonstrate significant inter-individual variability influenced by genetic polymorphisms affecting drug metabolism and transport .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | Varies significantly among individuals |

| Clearance (CL) | Higher clearance linked to better clinical outcomes |

| Maximum Concentration (Cmax) | Lower levels associated with complete remission |

Combination Therapies

This compound is frequently used in combination therapies to improve efficacy:

- CHOP Regimen : This includes cyclophosphamide, daunorubicin, vincristine, and prednisone for treating aggressive lymphomas .

- CPX-351 : A liposomal formulation combining daunorubicin and cytarabine at a 5:1 molar ratio has shown synergistic effects in treating newly diagnosed therapy-related acute myeloid leukemia .

Ongoing Research and Clinical Trials

Numerous clinical trials are evaluating the efficacy of daunorubicin in various settings:

- A phase II trial is investigating the combination of this compound with cytarabine and nilotinib for newly diagnosed acute myeloid leukemia patients .

- Research continues into its pharmacogenomics to optimize dosing regimens based on individual genetic profiles, aiming to minimize toxicity while maximizing therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness of daunorubicin:

- A study on pediatric acute lymphoblastic leukemia showed that patients receiving daunorubicin as part of their treatment regimen had improved survival rates compared to those who did not receive it .

- Another case demonstrated successful treatment outcomes in adult patients with acute myeloid leukemia when combined with cytarabine, emphasizing the importance of tailored therapy based on individual patient responses .

作用機序

Daunorubicin hydrochloride exerts its effects through several mechanisms. It forms complexes with DNA by intercalating between base pairs, which inhibits the progression of the enzyme topoisomerase II. This inhibition prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes, ultimately leading to the inhibition of DNA synthesis and DNA-dependent RNA synthesis . Additionally, this compound generates free radicals, which cause damage to cellular components and contribute to its cytotoxic effects .

類似化合物との比較

- Doxorubicin

- Epirubicin

- Idarubicin

Daunorubicin hydrochloride stands out due to its specific therapeutic applications and its role as a precursor in the synthesis of other anthracycline derivatives.

特性

CAS番号 |

23541-50-6 |

|---|---|

分子式 |

C27H29NO10.HCl C27H30ClNO10 |

分子量 |

564.0 g/mol |

IUPAC名 |

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |

InChIキー |

GUGHGUXZJWAIAS-KNRITFDJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

異性体SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

外観 |

Red to Dark Red Solid |

melting_point |

370 to 374 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |

物理的記述 |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

溶解性 |

Soluble (NTP, 1992) |

同義語 |

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。